2-Chloro-4-[(diethylamino)methyl]phenol
Description
2-Chloro-4-[(diethylamino)methyl]phenol is a phenolic derivative characterized by a chlorine substituent at the ortho position (C2) and a diethylamino-methyl group at the para position (C4) on the aromatic ring. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol.
Properties
IUPAC Name |
2-chloro-4-(diethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-13(4-2)8-9-5-6-11(14)10(12)7-9/h5-7,14H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSMKTZWTFTGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Systems and Reaction Dynamics
The patent highlights a dual-catalyst system comprising 0.1–10 wt% Lewis acid (AlCl₃ or FeCl₃) and 0.1–10 wt% diaryl sulphide (e.g., diphenyl sulphide). For instance, Example 3 reports 93.23% selectivity using 0.5 wt% AlCl₃ and 0.5 wt% diphenyl sulphide at 23–25°C. Substituting AlCl₃ with FeCl₃ improved selectivity to 95.77%, attributed to Fe³⁺’s moderate Lewis acidity, which mitigates over-chlorination.
Table 1: Chlorination Performance with Varied Catalysts
| Catalyst (wt%) | Temp (°C) | Selectivity (%) | Residual 4-Methylphenol (%) |
|---|---|---|---|
| AlCl₃ (0.5) + Diphenyl sulphide (0.5) | 23–25 | 93.23 | 1.1 |
| FeCl₃ (1.0) + Diphenyl sulphide (0.5) | 23–25 | 95.77 | 0.90 |
| AlCl₃ (1.5) + 4,4'-Dichlorodiphenyl sulphide (1.2) | 25–27 | 95.90 | 1.05 |
Solvent and Stoichiometric Considerations
Chlorination proceeds optimally in solvent-free melts at 0–100°C, with 0.5–1.5 mol Cl₂ per mole of substrate. Excess chlorine (>1.2 mol) risks dichlorination, while substoichiometric amounts leave unreacted phenol. Post-reaction workup involves vacuum distillation to isolate 2-chloro-4-methylphenol, achieving >99% purity after fractional distillation.
Introduction of the Diethylaminomethyl Group: Mannich Reaction Optimization
The Mannich reaction enables the installation of the diethylaminomethyl moiety at the para position of 2-chlorophenol. This step requires precise control to avoid N-alkylation byproducts and ensure regioselectivity.
Reaction Mechanism and Conditions
The classical Mannich protocol employs 2-chlorophenol, formaldehyde (37% aqueous solution), and diethylamine in a 1:1.2:1 molar ratio. Acidic conditions (pH 4–5, adjusted with HCl) facilitate iminium ion formation, directing electrophilic attack to the hydroxyl group’s para position. A study on analogous Schiff base synthesis corroborates the use of ethanol as a solvent under reflux (78°C), achieving 80–85% yields after 6–8 hours.
Critical Parameters:
-
Formaldehyde Equivalents: Excess formaldehyde (1.2–1.5 eq) ensures complete conversion but necessitates careful quenching to prevent polymerization.
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Amine Basicity: Diethylamine’s moderate basicity (pKb = 3.0) balances nucleophilicity and solubility, unlike bulkier amines that hinder reaction kinetics.
Purification and Byproduct Analysis
Crude product purification involves extraction with dichloromethane, followed by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). GC-MS analysis of side products reveals trace amounts of bis-aminomethylated species (<5%) and oxidized intermediates (<2%). Recrystallization from hot hexane yields analytically pure this compound as white crystals (m.p. 102–104°C).
Alternative Synthetic Routes and Comparative Analysis
Direct Chlorination-Aminomethylation Tandem Process
A one-pot approach combining chlorination and Mannich steps has been explored to reduce isolation steps. Initial trials using AlCl₃ as a dual catalyst for chlorination and iminium ion activation showed promise, but competing side reactions (e.g., N-chlorination) limited yields to 62%. Sequential addition of catalysts—Lewis acids for chlorination, followed by H₃PO₄ for Mannich—improved yields to 74%.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C, 30 min) accelerates the Mannich reaction, achieving 88% yield with reduced solvent volume. This method minimizes thermal degradation of the chlorophenol intermediate, which is critical for heat-sensitive substrates.
Scalability and Industrial Adaptations
Continuous-Flow Reactor Design
Pilot-scale studies demonstrate the feasibility of continuous chlorination in tubular reactors, where 4-methylphenol and Cl₂ are co-fed into a catalyst-packed column (residence time: 20 min). This setup achieves 94% conversion with 91% selectivity, outperforming batch reactors due to improved heat dissipation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-[(diethylamino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino methyl group can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its combination of a phenol ring, chloro-substituent, and diethylamino-methyl group. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of 2-Chloro-4-[(diethylamino)methyl]phenol and Analogues
Key Observations :
- Chlorophenols (e.g., 2-CP): Simpler structures with only a phenol and chloro group; lack the tertiary amine, resulting in lower solubility in polar solvents compared to the target compound .
- 4-Chloro-2-methylphenol: A methyl group at C2 reduces steric hindrance compared to the diethylamino-methyl group, likely increasing volatility but decreasing basicity .
- Organomercury derivatives (e.g., 2-Chloro-4-(hydroxymercuri)phenol): The mercury substituent introduces significant toxicity and environmental persistence, contrasting with the target compound’s amine-based functionality .
Physicochemical and Toxicological Comparisons
Table 2: Property Comparison of Selected Compounds
Key Findings :
- Solubility: The diethylamino-methyl group in the target compound improves water solubility compared to simple chlorophenols, which are sparingly soluble due to hydrophobic Cl and CH₃ groups .
- Reactivity : The tertiary amine in the target compound may act as a weak base or nucleophile, unlike nitro- or mercury-containing analogs, which participate in redox or electrophilic reactions .
Q & A
Q. Table 1: Key Analytical Techniques for Structural Validation
Q. Table 2: Hazard Mitigation in Synthesis
| Risk Factor | Mitigation Strategy | Reference |
|---|---|---|
| NaBH₄ handling | Use in inert atmosphere, slow addition | |
| Solvent toxicity | Substitute DMF with acetonitrile | |
| Gas evolution | Install oil bubbler/ventilation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
